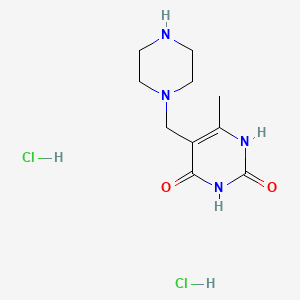![molecular formula C10H9F3O B1428374 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1224883-68-4](/img/structure/B1428374.png)
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol
Vue d'ensemble
Description
“1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol” is a chemical compound with the molecular formula C10H9F3O . It is also known as TFPCHO or CF3-Ph-CH(OH)-CH2.
Molecular Structure Analysis
The InChI code for “1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol” is 1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 .Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol” is a powder with a molecular weight of 202.18 g/mol . It has a melting point of 53-55°C . The compound should be stored at temperatures below -10°C .Applications De Recherche Scientifique
Electroluminescent Properties in Mono-Cyclometalated Platinum(II) Complexes
Research by Ionkin, Marshall, and Wang (2005) explored the electroluminescent properties of mono-cyclometalated Pt(II) complexes, incorporating a chromophoric ligand similar to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This work demonstrates potential applications in optoelectronic devices due to the unique stacking and Pt−Pt distances in these complexes (Ionkin, Marshall, & Wang, 2005).
Synthesis of Cyclopropane Lactones
Faigl et al. (2000) explored the stereospecific formation of cyclopropane lactone derivatives incorporating trifluoromethyl groups, similar to the structure of 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. These findings are significant in the synthesis of complex organic compounds (Faigl, Finta, Hell, Kövesdi, & Tőke, 2000).
Stereocontrolled Synthesis
Baird, Huber, and Clegg (2001) discussed the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which includes compounds structurally related to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This research highlights methods for creating specific molecular configurations, essential in the development of pharmaceuticals and other complex organic molecules (Baird, Huber, & Clegg, 2001).
Electrophilic Cyclizations of Unsaturated Alcohols
Mendès et al. (2003) examined the cyclizations of unsaturated alcohols, including those substituted with cyclopropane moieties akin to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. The study contributes to understanding how different moieties impact the yields and stability of cyclizations, essential for synthetic chemistry applications (Mendès, Renard, Rofoo, Roux, & Rousseau, 2003).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Denton, Sukumaran, and Davies (2007) focused on the synthesis of trifluoromethyl-substituted cyclopropanes, which is closely related to the compound . This work is pivotal in demonstrating methods to incorporate trifluoromethyl groups into organic compounds, enhancing their physical and biological properties (Denton, Sukumaran, & Davies, 2007).
Synthesis and Antioxidant Activity of Derivatives
Isakhanyan et al. (2011) investigated the synthesis and antioxidant properties of tertiary aminoalcohols, including compounds related to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This study contributes to the understanding of antioxidant activities in such compounds, which could have pharmaceutical implications (Isakhanyan, Gevorgyan, Akopyan, Malakyan, Vardevanyan, Badjinyan, & Panosyan, 2011).
Exploitation of Cyclopropane Carbaldehydes in Prins Cyclization
Kumar, Dey, and Banerjee (2018) explored the Prins-type cyclization of cyclopropane carbaldehydes, related to 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol. This research provides insights into the construction of complex organic structures, essential in synthetic organic chemistry (Kumar, Dey, & Banerjee, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYHPHDZQVPQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



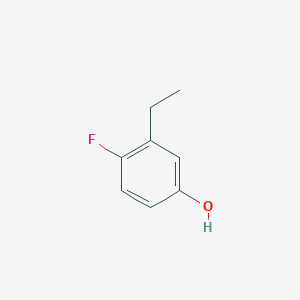
![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)

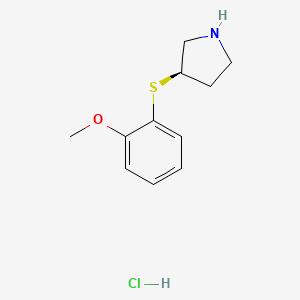
![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)
![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)
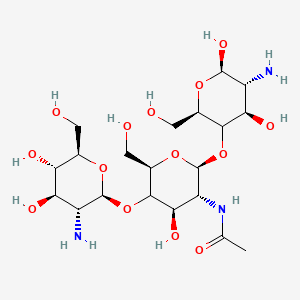
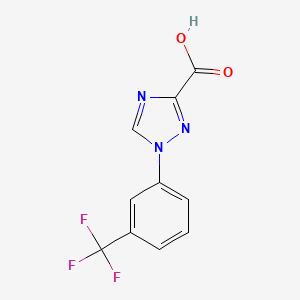
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
